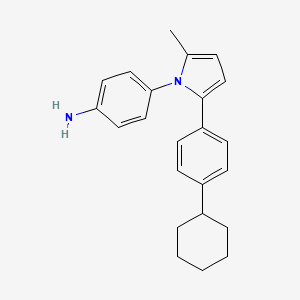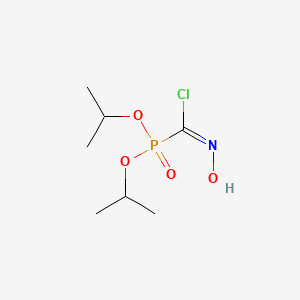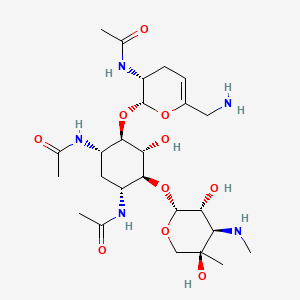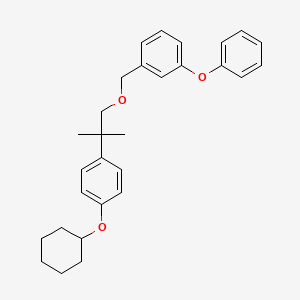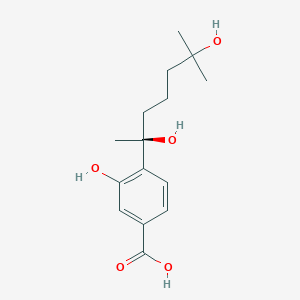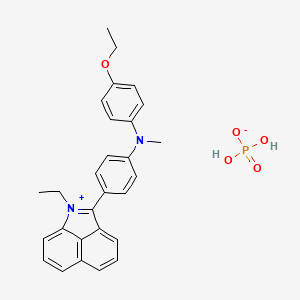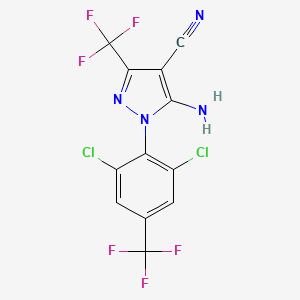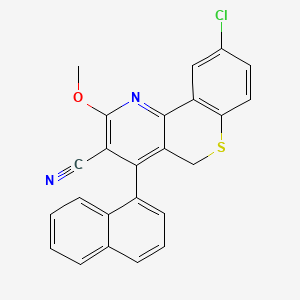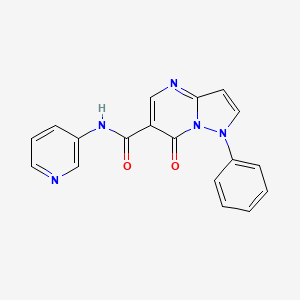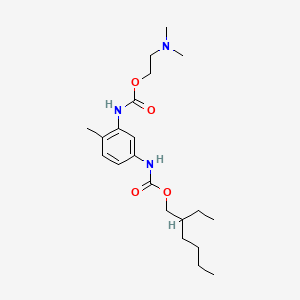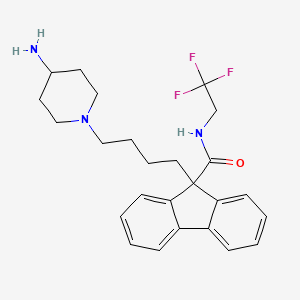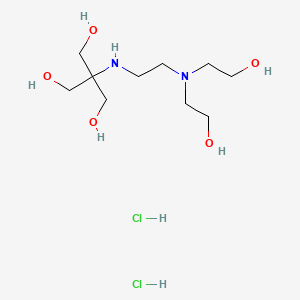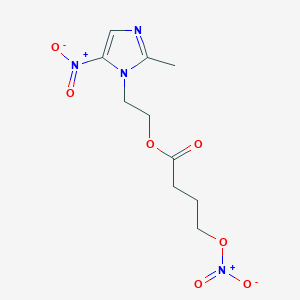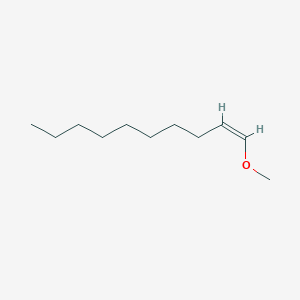
(Z)-1-Methoxy-1-decene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Methoxy-1-decene is an organic compound characterized by its methoxy group attached to a decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Methoxy-1-decene typically involves the methoxylation of 1-decene. One common method is the Williamson ether synthesis, where 1-decene reacts with methanol in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, this compound can be produced using catalytic processes. One such method involves the use of a palladium catalyst to facilitate the methoxylation reaction. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-Methoxy-1-decene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the decene chain can be reduced to form (Z)-1-Methoxy-decane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: (Z)-1-Methoxy-decane.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
(Z)-1-Methoxy-1-decene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of methoxy-substituted alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (Z)-1-Methoxy-1-decene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond in the decene chain allows for various addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Methoxy-1-decene: The trans isomer of (Z)-1-Methoxy-1-decene, with different physical and chemical properties.
1-Methoxy-2-decene: A positional isomer with the methoxy group attached to the second carbon.
1-Decanol: An alcohol with similar chain length but different functional group.
Uniqueness
This compound is unique due to its specific configuration and the presence of both a methoxy group and a double bond. This combination of features makes it particularly useful in synthetic chemistry and various industrial applications.
Properties
CAS No. |
93775-03-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(Z)-1-methoxydec-1-ene |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h10-11H,3-9H2,1-2H3/b11-10- |
InChI Key |
OVQHJRCXRNGXRJ-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\OC |
Canonical SMILES |
CCCCCCCCC=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


